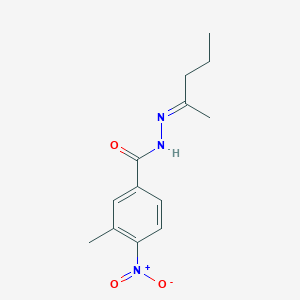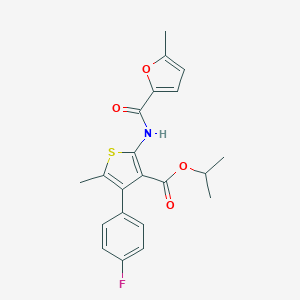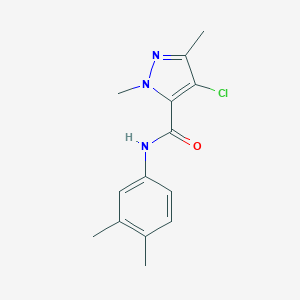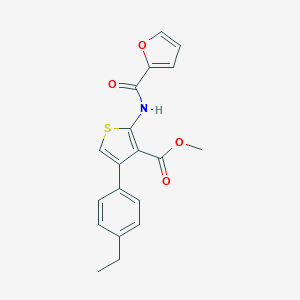![molecular formula C15H17N5O3 B450852 N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450852.png)
N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-{4-nitrophenyl}acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thi
Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-3-19-10-13(11(2)18-19)9-16-17-15(21)8-12-4-6-14(7-5-12)20(22)23/h4-7,9-10H,3,8H2,1-2H3,(H,17,21)/b16-9+ |
InChI Key |
SQRZSDMYOGKXOB-CXUHLZMHSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450770.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B450771.png)


![Ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B450776.png)
![N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B450777.png)

![3-{4-(4-BROMOPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-1,3-THIAZOL-3-YL}-1-PROPANOL](/img/structure/B450785.png)
![5-chloro-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450786.png)
![2-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450787.png)


![Ethyl 4-(4-isobutylphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450792.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450793.png)
